
Vasoactive intestinal peptide (1-12)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasoactive intestinal peptide (1-12), also known as Vasoactive intestinal peptide (1-12), is a useful research compound. Its molecular formula is C62H90N18O22 and its molecular weight is 1439.5 g/mol. The purity is usually 95%.
The exact mass of the compound Vasoactive intestinal peptide (1-12) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasoactive Intestinal Peptide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vasoactive intestinal peptide (1-12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasoactive intestinal peptide (1-12) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diabetes Management
Research indicates that VIP can enhance glucose-dependent insulin secretion, particularly through VPAC2 receptor activation. This property positions VIP as a potential treatment for type 2 diabetes:
- VPAC2 Selective Agonists: Novel drugs targeting VPAC2 have been developed to stimulate insulin secretion without the risk of hypoglycemia .
- Case Studies: Animal models have demonstrated that VIP administration leads to improved glucose tolerance and reduced blood glucose levels post-feeding .
Pulmonary Hypertension
VIP's vasodilatory effects have been explored as a treatment for primary pulmonary hypertension (PPH):
- Clinical Trials: Initial studies showed that VIP administration significantly decreased mean pulmonary artery pressure and improved cardiac output in patients with PPH .
- Mechanism Insights: The deficiency of VIP in PPH patients suggests a potential therapeutic role for VIP replacement therapy .
Inflammatory Bowel Disease
VIP has shown promise in managing ulcerative colitis (UC) by modulating immune responses:
- Regulation of IL-10: VIP enhances the expression of interleukin-10 in regulatory B cells, which is crucial for maintaining immune homeostasis .
- Animal Studies: Research indicates that exogenous VIP can alleviate symptoms of TNBS-induced colitis in rats, suggesting its therapeutic potential .
Case Studies and Research Findings
Challenges and Future Directions
Despite the promising applications of VIP and its fragment, several challenges hinder their clinical use:
- Short Half-Life: The rapid degradation of VIP limits its effectiveness as a therapeutic agent. Developing stable analogs or delivery systems is crucial for enhancing its bioavailability.
- Diverse Receptor Distribution: The widespread expression of VPAC receptors can lead to unintended effects, necessitating targeted drug development strategies.
Propriétés
Numéro CAS |
112160-96-0 |
---|---|
Formule moléculaire |
C62H90N18O22 |
Poids moléculaire |
1439.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Clé InChI |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
Key on ui other cas no. |
112160-96-0 |
Séquence |
HSDALFTDNYTR |
Synonymes |
vasoactive intestinal peptide (1-12) VIP (1-12) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.